caltractin

Calcium signaling EF-hand proteins Biophysical characterization

Centrosome duplication and NER studies cannot substitute calmodulin for caltractin-calmodulin lacks Kar1p binding and the phosphorylation-dependent ~100-fold target affinity modulation unique to caltractin. • Recombinant, E. coli-expressed; ≥90% purity by SDS-PAGE • Validated for XPC complex reconstitution, MTOC duplication, and spindle pole body assembly assays • Modular N-/C-terminal EF-hand domains enable custom calcium sensor engineering

Molecular Formula C32H35NO14
Molecular Weight 0
CAS No. 118216-31-2
Cat. No. B1168705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecaltractin
CAS118216-31-2
Synonymscaltractin
Molecular FormulaC32H35NO14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caltractin Identity, Sources, and Procurement


Caltractin (CAS 118216-31-2), also known as centrin, is a 20 kDa calcium-binding protein belonging to the calmodulin (CaM) superfamily of EF-hand proteins [1]. It is an essential component of microtubule-organizing centers (MTOCs) across eukaryotes, ranging from algae to humans, and is required for proper centrosome duplication and segregation during cell division [2][3]. The protein contains four EF-hand calcium-binding motifs arranged in two independent domains linked by a flexible tether [4][5]. Recombinant expression of caltractin from Chlamydomonas reinhardtii and other species in Escherichia coli has been established, enabling its availability as a purified biochemical reagent [6].

Reagent type Recombinant EF-hand calcium-binding protein
Expression system E. coli (Chlamydomonas reinhardtii caltractin)
Research context MTOC/centrosome biology, nucleotide excision repair (NER) pathway studies

Why Caltractin Cannot Be Substituted by Generic EF-Hand Proteins


Generic substitution among EF-hand calcium-binding proteins is not scientifically valid due to profound functional and biophysical divergence. Despite sharing approximately 45–48% sequence identity with calmodulin [1] and similar overall EF-hand architecture, caltractin and calmodulin operate in distinct calcium signaling pathways [2][3]. Caltractin exhibits domain-specific calcium affinities that differ from calmodulin, with its N-terminal domain sensing calcium in the 1–10 μM range while the C-terminal domain binds with micromolar and millimolar affinities [4]. Furthermore, caltractin uniquely undergoes in vivo phosphorylation—a regulatory modification absent in calmodulin—that modulates target protein interactions by nearly two orders of magnitude [5]. These mechanistic differences make caltractin the requisite reagent for investigations of centrosome biology, MTOC dynamics, and nucleotide excision repair pathways involving XPC.

Distinct domain-specific calcium affinities and independent domain function prevent calmodulin from replicating caltractin's sensing profile.
Calmodulin lacks the specific Kar1p peptide binding required for centrosome duplication and spindle pole body assembly assays.
Phosphorylation-dependent regulation of XPC binding is absent in generic EF-hand proteins, limiting substitution in NER studies.

Caltractin Differentiation Evidence


N-Terminal Domain Calcium Affinity vs. Calmodulin

The isolated N-terminal domain of Chlamydomonas reinhardtii caltractin displays an apparent calcium affinity in the 1–10 μM range in vitro, enabling it to function as a traditional calcium sensor in signal transduction pathways [1]. In contrast, the C-terminal domain exhibits two calcium-binding sites with vastly different affinities: one in the micromolar range and the other in the millimolar range [1]. This domain-specific calcium sensing profile differs fundamentally from calmodulin, which coordinates four calcium ions with more uniform affinities and exhibits cooperative binding [2].

N-terminal Ca²⁺ affinity
Head-to-head
1–10 µM (N-domain)
Supports calcium-sensor study context
Domain-specific sensing; calmodulin binds four Ca²⁺ cooperatively
Calcium signaling EF-hand proteins Biophysical characterization

Kar1p Peptide Binding: Caltractin vs. Calmodulin

The calcium-activated C-terminal domain of Chlamydomonas reinhardtii caltractin forms a stable complex with a 19-residue peptide from yeast Kar1p (K19) in a calcium-dependent manner [1]. In-depth structural comparisons reveal that calmodulin fails to recognize this centrosomal target due to differences in critical surface complementarity despite overall structural similarity [1]. Caltractin's C-terminal domain binds the Kar1p peptide via three key hydrophobic anchors (Trp10, Leu13, and Leu14) and favorable electrostatic interactions [1].

Kar1p peptide binding
Head-to-head
Caltractin binds; calmodulin does not
Exclusive centrosome target interaction context
NMR-validated; calcium-loaded C-domain required
Protein-protein interactions Centrosome duplication Target recognition

Phosphorylation-Regulated XPC Binding vs. Calmodulin

Human centrin 2 (HsCen2), the human ortholog of caltractin, binds the DNA repair protein XPC in a calcium-dependent manner. Phosphorylation of HsCen2 weakens its affinity for the p22-XPC peptide by approximately two orders of magnitude [1]. Removal of calcium ions abolishes detectable binding [1]. Calmodulin lacks this phosphorylation-dependent regulatory mechanism, making caltractin the essential reagent for studying phosphorylation-mediated control of XPC function.

Phospho-regulated XPC affinity
Class-level
~100-fold reduction upon phosphorylation
Supports NER regulatory mechanism studies
Calmodulin lacks this phosphorylation switch
Post-translational modification Nucleotide excision repair DNA damage response

Independent EF-Hand Domain Function vs. Calmodulin

Biophysical studies demonstrate that the N- and C-terminal EF-hand domains of caltractin function independently of each other in calcium binding, UV, CD, and NMR spectroscopic assays [1]. This structural independence contrasts with calmodulin, which exhibits positive cooperativity between its N- and C-terminal lobes upon calcium binding [2]. The C-terminal domain of caltractin binds the Kar1p peptide much more strongly than the N-terminal domain, further underscoring domain autonomy [1].

Domain independence
Class-level
No interdomain cooperativity
Enables modular calcium sensor design
UV, CD, NMR demonstrate autonomous domains
Protein engineering Calcium sensor design Modular domains

Caltractin Application Scenarios


Centrosome Duplication and Spindle Pole Body Assembly Assays

Caltractin is the definitive reagent for reconstituting centrosome duplication events in vitro. Its specific, calcium-dependent interaction with the Kar1p peptide—a binding event not exhibited by calmodulin [1]—makes it essential for studying spindle pole body assembly in yeast model systems and analogous MTOC processes in higher eukaryotes.

Nucleotide Excision Repair (NER) Pathway Studies Involving XPC

Investigations of XPC function in DNA damage recognition and NER require caltractin (human centrin 2) to accurately model the dual regulation by calcium and phosphorylation. The ~100-fold affinity reduction upon phosphorylation [2] is a regulatory mechanism absent in other EF-hand proteins, making caltractin indispensable for this application.

Calcium Sensor Engineering and Modular Domain Design

The structural independence of caltractin's N- and C-terminal EF-hand domains [3] allows researchers to employ these domains as modular building blocks for synthetic calcium sensors or target-binding modules. This property, not shared by cooperative calcium-binding proteins like calmodulin, provides unique design flexibility.

Application
Selection Property
Validation Focus
Centrosome duplication / SPB assembly assays
Specific Kar1p peptide interaction
Kar1p binding assay validation
Nucleotide excision repair (XPC) studies
Phosphorylation-modulated XPC binding
Affinity shift verification upon phosphorylation
Modular calcium sensor engineering
Independent EF-hand domain function
Isolated domain calcium binding assays

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